3-(丙-2-基)环丁-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

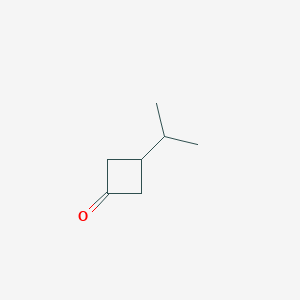

3-(Propan-2-yl)cyclobutan-1-one is a chemical compound that belongs to the family of cyclobutanones, characterized by a four-membered carbocyclic ring with a ketone functional group. The presence of the propan-2-yl group adds to the complexity of the molecule, potentially affecting its reactivity and physical properties.

Synthesis Analysis

The synthesis of cyclobutane derivatives has been a subject of interest due to their potential applications in medicinal chemistry. One approach to synthesizing highly functionalized cyclobutanes involves the use of gold-catalyzed tandem reactions. For instance, propargylic indole-3-acetates can be treated with a catalytic amount of AuCl(PPh3)/AgSbF6 to achieve a sequential 3,3-rearrangement and [2 + 2] cyclization, leading to the formation of cyclobutanes with fused 2,3-indoline and gamma-lactone rings . Another method describes the synthesis of 1,2-difunctionalized cyclobutanes, which are valuable building blocks in medicinal chemistry. These compounds can be synthesized in both racemic and enantiomerically pure forms, and the procedures are scalable .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be characterized using X-ray diffraction experiments. The 1,2-difunctionalized cyclobutane core has been structurally characterized using extended Cremer-Pople puckering parameters and exit vector plots, which provide detailed information about the conformation and puckering of the cyclobutane ring .

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including Lewis acid-catalyzed intermolecular [4 + 2] cycloadditions. For example, 3-alkoxycyclobutanones can react with aldehydes or ketones in the presence of boron trifluoride etherate to afford regioselective and diastereoselective products . Additionally, cyclobutane-containing amino acids can be incorporated into beta-peptides, demonstrating the cyclobutane ring's ability to promote rigid structures in the resulting molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The rigidity of the cyclobutane ring, as well as the presence of functional groups, can affect properties such as solubility, boiling point, and reactivity. For instance, the incorporation of cyclobutane into peptides results in the formation of strong intramolecular hydrogen bonds, which confer high rigidity to the molecules in both solution and gas phases . The presence of different substituents on the cyclobutane core can also lead to variations in these properties, as seen in the synthesis of 1,2-difunctionalized cyclobutanes .

科学研究应用

金(I)催化的分子间[2+2]环加成

- 研究摘要:3-(丙-1,2-二烯-1-基)恶唑烷-2-酮已用于金催化的[2+2]环加成到烯烃上。此过程提供了一个简单实用的方法,可获得具有完全区域和立体控制的高度取代的环丁烷衍生物 (Faustino 等人,2012 年)。

串联碳锂化/环化

- 研究摘要:使用特定的有机锂试剂,可以通过新颖的串联碳锂化/环化序列实现环丁烷环的形成。此过程导致产生取代的环丁酮 (Robinson 等人,1997 年)。

环烷羧醛的光还原

- 研究摘要:已经探索了环丁烷羧醛的光化学,揭示了在特定溶剂中照射后复杂的相互作用和反应,导致产生各种光产物 (Funke 和 Cerfontain,1976 年)。

硫缩醛化反应

- 研究摘要:1-(1,3-二硫杂环-2-亚甲基)丙-2-酮(一种相关化合物)已被证明是硫缩醛化反应中有效的 1,3-丙二硫醇等价物,与选定的醛和酮反应 (Hui,2009 年)。

串联 Au 催化的 3,3-重排-[2 + 2] 环加成

- 研究摘要:炔丙基酯已用金催化剂处理,导致形成具有稠环的高度官能化的环丁烷。此过程显示了环丁烷衍生物在有机合成中的多功能性 (Zhang,2005 年)。

抗菌席夫碱配体和配合物

- 研究摘要:含有环丁烷环的席夫碱配体显示出有希望的抗菌活性,突出了在药物化学中的潜在应用 (Cukurovalı 等人,2002 年)。

GLP-1 受体激动剂

- 研究摘要:环丁烷衍生物已被确定为非肽类胰高血糖素样肽-1 (GLP-1) 受体激动剂,表明在开发新的治疗剂方面具有潜在的应用 (Liu 等人,2012 年)。

安全和危害

3-(Propan-2-yl)cyclobutan-1-one is classified as a dangerous substance. It has hazard statements H226, H315, H319, and H335, indicating that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

属性

IUPAC Name |

3-propan-2-ylcyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5(2)6-3-7(8)4-6/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCYESOPLZSTIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32314-56-0 |

Source

|

| Record name | 3-(propan-2-yl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000854.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000855.png)

![1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B3000858.png)

![Tert-butyl 2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3000867.png)

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)

![Bicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B3000870.png)

![methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)